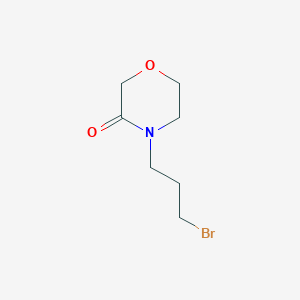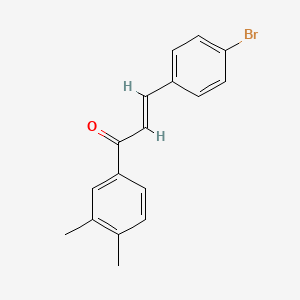
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as MTNPP, is a synthetic compound that has been used for a variety of scientific applications. It is an organic compound with a molecular formula of C12H10N2O2S, and it has been studied for its potential to act as a catalyst in chemical reactions or as a reagent in the synthesis of other compounds. This compound has also been investigated for its possible use as an effective and safe drug, and its potential to act as a therapeutic agent.
Applications De Recherche Scientifique
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one has been studied for its potential use in various scientific research applications. It has been investigated for its possible role as a catalyst in organic synthesis reactions, and it has been studied for its potential to act as an effective and safe drug. Additionally, this compound has been investigated for its ability to act as a therapeutic agent, and it has been studied for its potential to act as an inhibitor of certain enzymes. Furthermore, this compound has been studied for its potential to act as a photosensitizer in photodynamic therapy, and it has been investigated for its ability to act as a ligand in metal-catalyzed reactions.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood, and further research is needed in order to determine how this compound works. However, it is believed that this compound may act as a ligand in metal-catalyzed reactions, and it may also act as an inhibitor of certain enzymes. Additionally, this compound may act as a photosensitizer in photodynamic therapy, and it may also act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, and further research is needed in order to determine how this compound affects the body. However, it is believed that this compound may act as an inhibitor of certain enzymes, and it may also act as a photosensitizer in photodynamic therapy. Additionally, this compound may act as a ligand in metal-catalyzed reactions, and it may also act as a catalyst in organic synthesis reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, this compound is stable, and it is not easily degraded or destroyed by heat or light. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is not soluble in water, and it is also not very soluble in organic solvents. Additionally, this compound is not very stable when exposed to air, and it can easily be oxidized.
Orientations Futures
There are several potential future directions for the use of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one in scientific research. One potential direction is to explore the compound’s potential to act as a drug or therapeutic agent. Additionally, further research could be conducted to investigate the compound’s ability to act as a catalyst in organic synthesis reactions, and to further explore its potential to act as a ligand in metal-catalyzed reactions. Additionally, further research could be conducted to investigate the compound’s potential to act as a photosensitizer in photodynamic therapy, and to further explore its biochemical and physiological effects. Finally, further research could be conducted to explore the compound’s potential to act as an inhibitor of certain enzymes.
Méthodes De Synthèse
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one can be synthesized in a laboratory by combining 3-methylthiophene-2-ylacetic acid (MTAA) and 4-nitrophenylprop-2-en-1-one (NPPE). This reaction is known as an aldol condensation, and it is catalyzed by an acid or base, such as acetic acid, hydrochloric acid, or sodium hydroxide. The reaction proceeds in two steps, with the first step involving the formation of an enolate intermediate and the second step involving the formation of the final this compound product. The reaction is typically carried out in a solvent such as ethanol, and the reaction conditions must be carefully controlled in order to ensure that the desired product is formed.
Propriétés
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-8-9-19-14(10)7-6-13(16)11-2-4-12(5-3-11)15(17)18/h2-9H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQMIWDEULYTRA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)
![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)





